molecular formula C9H15NO3S B2597529 N-(2-Methyl-1,1-dioxothian-4-yl)prop-2-enamide CAS No. 2169561-86-6

N-(2-Methyl-1,1-dioxothian-4-yl)prop-2-enamide

Cat. No. B2597529
CAS RN: 2169561-86-6
M. Wt: 217.28
InChI Key: QDDZDDRSDOXZFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the propargylation of suitable precursors. For instance, alkylation or amidation with propargyl bromide or propargylamine can introduce the propargyl group into bioactive molecules . The specific synthetic route would depend on the starting materials and desired functional groups.


Molecular Structure Analysis

The molecular formula of N-(2-Methyl-1,1-dioxothian-4-yl)prop-2-enamide is C~9~H~15~N~3~O~3~ . It contains a propargyl group and a thian-4-yl moiety .

Safety and Hazards

  • Toxicity : The cytotoxic activity of related propargyl compounds suggests potential toxicity .

properties

IUPAC Name

N-(2-methyl-1,1-dioxothian-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10-8-4-5-14(12,13)7(2)6-8/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDZDDRSDOXZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1(=O)=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-1,1-dioxothian-4-yl)prop-2-enamide

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